molecular formula C14H17BrN2O B5363183 1-allyl-4-(3-bromobenzoyl)piperazine

1-allyl-4-(3-bromobenzoyl)piperazine

Cat. No. B5363183
M. Wt: 309.20 g/mol
InChI Key: QDZQSESJOBKOPZ-UHFFFAOYSA-N
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Description

1-allyl-4-(3-bromobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-allyl-4-(3-bromobenzoyl)piperazine is not fully understood, but it is believed to interact with specific receptors in the brain and other tissues. It has been shown to have agonist or antagonist effects on various receptors, including serotonin receptors and dopamine receptors. These interactions may lead to changes in neurotransmitter levels and subsequent effects on behavior and physiology.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which can affect mood and behavior. It has also been shown to have antitumor activity in certain cancer cell lines, suggesting potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-4-(3-bromobenzoyl)piperazine in lab experiments include its high purity and availability, as well as its potential for use in a variety of scientific applications. However, limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 1-allyl-4-(3-bromobenzoyl)piperazine. These include further studies on its mechanisms of action, as well as its potential use in the treatment of various diseases. Additionally, research could focus on the development of new derivatives with improved properties and applications.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 1-allyl-4-(3-bromobenzoyl)piperazine involves the reaction of piperazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with allyl bromide to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

1-allyl-4-(3-bromobenzoyl)piperazine has been used in various scientific research applications, including as a ligand for the study of serotonin receptors, as a substrate for the development of enzyme inhibitors, and as a precursor for the synthesis of other piperazine derivatives. It has also been studied for its potential use in the treatment of various diseases such as cancer and depression.

properties

IUPAC Name

(3-bromophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(15)11-12/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZQSESJOBKOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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